5-Bromo-3-chloro-2-fluorophenylboronic acid
Übersicht
Beschreibung
5-Bromo-3-chloro-2-fluorophenylboronic acid is a versatile organoboron compound with the molecular formula C6H4BBrClFO2. It is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further substituted with a boronic acid group. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid followed by selective substitution reactions. One common method is the direct halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in organic synthesis and material science.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various substituted phenylboronic acids, phenylboronic esters, and other derivatives that are useful in further chemical transformations.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-fluorophenylboronic acid is extensively used in scientific research due to its unique chemical properties. Its applications span across chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioconjugation techniques and labeling of biomolecules for imaging and diagnostic purposes.
Medicine: It is employed in the design and synthesis of drug candidates, particularly in the field of cancer therapy and targeted drug delivery.
Industry: Its use in material science includes the development of advanced polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 5-Bromo-3-chloro-2-fluorophenylboronic acid exerts its effects depends on the specific application. In organic synthesis, it often acts as a boronic acid derivative that undergoes transmetalation reactions with transition metals, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-chloro-2-fluorophenylboronic acid is compared with other similar compounds to highlight its uniqueness:
3-Bromo-5-chloro-2-fluorophenylboronic acid: Similar structure but different positions of halogens.
2-Bromo-3-chloro-5-fluorophenylboronic acid: Different halogen positions leading to distinct reactivity.
4-Bromo-2-chloro-3-fluorophenylboronic acid: Another positional isomer with unique chemical properties.
These compounds share the boronic acid functionality but differ in their halogen positions, which significantly affect their reactivity and applications.
Biologische Aktivität
5-Bromo-3-chloro-2-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the phenyl ring. These halogen atoms influence the compound's reactivity and biological properties. The boronic acid functional group allows for reversible covalent interactions with diols, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can modulate enzymatic activity, leading to diverse biological effects. Notably, it has been investigated for its potential to inhibit specific enzymes involved in microbial resistance and cancer progression.
Antimicrobial Activity
Research has demonstrated that phenylboronic acids exhibit varying degrees of antimicrobial activity. For instance, studies indicate that derivatives of phenylboronic acids can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Bacillus cereus | 25 µg/mL | |
Candida albicans | 100 µg/mL | |
Aspergillus niger | 75 µg/mL |
Anticancer Potential
This compound has also shown promise in cancer research. Its mechanism involves the inhibition of specific cancer-related pathways by targeting enzymes critical for tumor growth and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study focusing on the anticancer effects of phenylboronic acids revealed that certain derivatives could significantly reduce cell viability in cancer cell lines. The study utilized various concentrations of the compound to assess its cytotoxicity.
Table 2: Cytotoxicity Data in Cancer Cell Lines
Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 10 | 70 | |
HeLa (Cervical Cancer) | 20 | 45 | |
A549 (Lung Cancer) | 15 | 60 |
Research Applications
The compound is not only valuable in basic research but also shows potential for therapeutic applications. Its ability to form stable complexes with biomolecules makes it a candidate for drug development, particularly in creating targeted therapies against resistant strains of bacteria and cancer cells.
Eigenschaften
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOEAUGCPUWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.